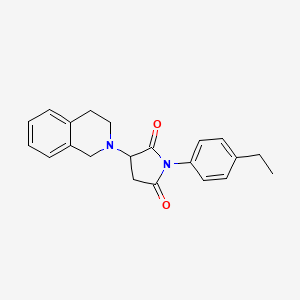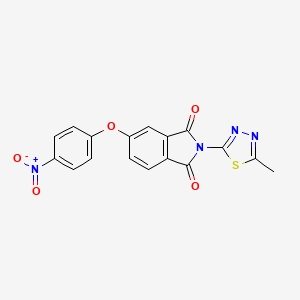
5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzyl group, an ethylpiperazinyl group, and a methyl group attached to a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethylpiperazinyl Group: The ethylpiperazinyl group can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it acts as a receptor agonist or antagonist, it may bind to the receptor, modulating its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-2-(4-methylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
5-benzyl-2-(4-ethylpiperazin-1-yl)-4(3H)-pyrimidinone: Similar structure but without the methyl group on the pyrimidinone core.
Uniqueness
5-benzyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-benzyl-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H24N4O/c1-3-21-9-11-22(12-10-21)18-19-14(2)16(17(23)20-18)13-15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,19,20,23) |
InChI Key |
WPSDNOOAXVDGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-ethyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11188616.png)
![1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one](/img/structure/B11188622.png)

![2',4,4,4'-Tetramethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione](/img/structure/B11188629.png)
![5-benzyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B11188632.png)



![7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11188645.png)
![2-ethoxy-7,7-dimethyl-9-phenyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11188646.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11188650.png)
![Ethyl 4-(2,4-dimethoxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11188651.png)
![2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11188661.png)
![1,3-dimethyl-8-phenyl-8,9-dihydro-7H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B11188668.png)
